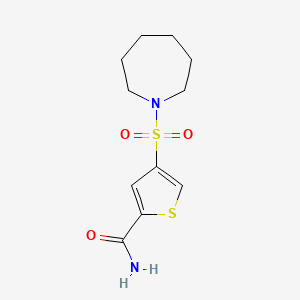

4-(1-氮杂环戊烷磺酰基)-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 4-(1-azepanylsulfonyl)-2-thiophenecarboxamide often involves electrophilic intramolecular cyclization and novel one-pot synthesis methods. For instance, intramolecular cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides in polyphosphoric acid yields tetrahydro-5H-thieno[3,2-b]azepin-5-ones among other compounds, showcasing a method for creating complex cyclic structures from simpler precursors (Danilyuk et al., 2016). Additionally, a novel one-pot pseudo-five-component synthesis approach has been described for the synthesis of tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives, highlighting the efficiency of combining multiple reactants under catalytic conditions to achieve complex derivatives (Shaabani et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, revealing intricate details about the spatial arrangement and bonding interactions. For example, the structure of 6-allylsulfanyl-2-amino-4-isobutyl-N3,N5-di-m-tolyl-3,4-dihydropyridine-3,5-dicarboxamide was determined, providing insights into the regioselective alkylation and intramolecular condensation processes (Dyachenko & Karpov, 2013).

Chemical Reactions and Properties

Thiophene sulfonyl derivatives engage in a variety of chemical reactions, including interactions with amines, hydrazine, and sodium azide, leading to diverse products such as hydrazones and azides. These reactions not only demonstrate the reactivity of thiophene sulfonyl chloride but also the potential for creating a wide array of functionalized compounds (Cremlyn et al., 1981).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in various fields. Studies on compounds like 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate have explored these aspects, including crystal structure and Hirshfeld surface analysis, to understand the intermolecular interactions that govern these properties (Ivachtchenko et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and conditions, are essential for the synthesis and application of thiophene derivatives. The reactions of thiophene sulfonyl derivatives with various compounds highlight the versatility and potential for synthesizing a wide range of chemically and biologically significant molecules (Cremlyn et al., 1981).

科学研究应用

亲电分子内环化

不饱和化合物,如4-芳基-N-(噻吩-3-基)丁-3-烯酰胺的分子内环化已被探索用于合成复杂分子结构。当由多磷酸和氯磺酰芳烃诱导时,这些反应会导致四氢噻吩并[3,2-b]氮杂环戊-5-酮和吡咯烷-2-酮的形成。这项研究表明相关化合物在合成杂环结构中的用途,这在药物开发和材料科学中具有重要意义 (Danilyuk 等人,2016).

去芳构化重排

锂化噻吩甲酰胺表现出去芳构化环化,转化为吡咯啉酮、氮杂环酮或部分饱和氮杂环噻吩。这展示了噻吩衍生物在合成有机化学中从较简单的前体生成复杂结构的潜力 (Clayden 等人,2004).

光响应分子印迹

对光响应分子印迹水凝胶的研究探索了使用功能性单体的用途,例如那些含有噻吩单元的单体,用于在水性介质中选择性吸收和释放药物。这表明相关化合物在开发智能药物递送系统中的潜在应用 (Gong 等人,2008).

杂环化合物的合成

4,5,6,7-四氢-1H-1,4-二氮杂环-5-甲酰胺衍生物的合成证明了噻吩和类似化合物在创建广泛的杂环结构中的多功能性,这些结构在制药和农用化学品中有着广泛的应用 (Shaabani 等人,2008).

荧光标记

噻吩衍生物在荧光标记中的使用展示了它们在生物成像和诊断中的应用。开发具有可标记荧光染料的噻吩单元的明确定义的聚合物突出了此类化合物在材料科学和生物医学工程中的重要性 (Scales 等人,2006).

安全和危害

属性

IUPAC Name |

4-(azepan-1-ylsulfonyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S2/c12-11(14)10-7-9(8-17-10)18(15,16)13-5-3-1-2-4-6-13/h7-8H,1-6H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURRSQJRILPGMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[(2-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B5512184.png)

![ethyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5512185.png)

![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)

![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)

![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)

![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)

![6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5512238.png)

![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)